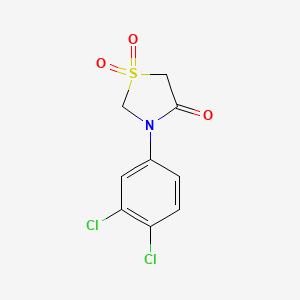

3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (3,4-DCPT) is a chemical compound of interest in the scientific community due to its potential applications in drug synthesis and biochemical research. This compound is a heterocyclic molecule, composed of a benzene ring, a thiazolane ring, and a trione ring. 3,4-DCPT is of particular interest due to its ability to form a wide variety of organometallic complexes and its potential as a building block for drug synthesis.

Applications De Recherche Scientifique

Ring Transformation and Molecular Structure

- A study by Spinelli et al. (1992) discusses a ring transformation process that yields compounds with a new condensed ring system, providing insights into molecular structures and their physical properties (Spinelli et al., 1992).

Heterocyclic Compound Synthesis

- The reaction of specific compounds to produce heterocycles like pyrimidine and thiazole derivatives is detailed by Shibuya (1984). These reactions result in the synthesis of a variety of heterocyclic compounds (Shibuya, 1984).

Synthesis and Biological Activity

- A paper by Chidananda et al. (2014) discusses the synthesis of derivatives incorporating 3,4-dichlorophenyl and their cytotoxicity and antimicrobial activities. This highlights the compound's potential in medicinal chemistry (Chidananda et al., 2014).

Reactivity and Compound Elucidation

- Andreani et al. (1997) investigate the reactivity of a related compound and provide insights into the nature of the reaction product through spectroscopic and crystal structure analysis (Andreani et al., 1997).

Synthesis of Urea Derivatives

- Research by Ling et al. (2008) describes the synthesis of novel urea derivatives by reacting specific thiazoles with isocyanatobenzene, which further demonstrates potential antitumor activities (Ling et al., 2008).

Molecular Docking Studies

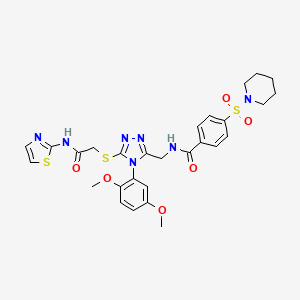

- Shanmugapriya et al. (2022) conducted a comprehensive investigation on the molecular structure and electronic properties of derivatives containing thiazole, providing insights into their potential interactions with cancer proteins (Shanmugapriya et al., 2022).

Characterization of Thiourea Derivatives

- Yusof et al. (2010) synthesized and characterized new thiourea derivatives, exploring their structural aspects through spectroscopic techniques (Yusof et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound interacts with to exert its effects. For example, many chlorinated phenyl compounds interact with enzymes involved in various metabolic pathways .

Mode of Action

The compound’s interaction with its targets can lead to changes in the target’s function, which can either enhance or inhibit the target’s activity. For instance, some compounds can inhibit the electron transport chain reaction in photosynthesis .

Biochemical Pathways

The compound can affect various biochemical pathways depending on its targets. For example, compounds that inhibit photosynthesis can affect the Calvin-Benson-Bassham (CBB) cycle and other related pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Some compounds are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For example, inhibition of photosynthesis can reduce the ability of plants to convert light energy into chemical energy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the activity of some compounds can be affected by the presence of other xenobiotic compounds .

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3S/c10-7-2-1-6(3-8(7)11)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQVTPQGVDXNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)